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3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

For CDK8 SAR, the 3-methyl group on this pyrrole-2-carboxamide (CAS 911467-80-6) is the minimal alkyl probe, with validated co-crystal binding (PDB 5XQX/5XS2). Avoid non-specific analogs; use this compound to establish baseline selectivity before exploring 3-Cl or 3-CF3 derivatives. - Fragment-like (MW 201.22, cLogP <1.5) enables crystallography soaking at 10-50 mM. - Free carboxamide (2 HBD) retains full hinge H-bond potential. - NLT 98% purity minimizes off-target impurities in kinase panels. ISO-certified supply ensures reproducibility across fragment-based drug discovery campaigns.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13981464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1C2=CC=NC=C2)C(=O)N
InChIInChI=1S/C11H11N3O/c1-7-9(6-14-10(7)11(12)15)8-2-4-13-5-3-8/h2-6,14H,1H3,(H2,12,15)
InChIKeyMJQYFYSOJQOQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Properties


3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide (CAS 911467-80-6, molecular formula C11H11N3O, molecular weight 201.22 g/mol) is a heterocyclic small molecule belonging to the pyrrole-2-carboxamide class, characterized by a 3-methyl substitution on the pyrrole ring and a 4-pyridinyl substituent . The compound is supplied as a high-purity research chemical (typically NLT 98%) by multiple vendors, with documented application as a synthetic building block in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas . Its molecular weight places it within the fragment-like chemical space (MW < 300 Da), making it suitable for fragment-based drug discovery (FBDD) campaigns and scaffold-hopping exercises [1].

FBDD Workflow Fragment-like scaffold for kinase hit identification and crystallography
Hinge-Binding Motif Free primary carboxamide retains dual H-bond donor capacity
SAR Baseline Probe Minimal 3-methyl substitution for steric/electronic reference studies

Why Generic Substitution Fails for This Scaffold


Within the pyridylpyrrole-2-carboxamide chemotype, even minor modifications at the pyrrole 3-position profoundly alter kinase selectivity profiles, ligand efficiency, and co-crystal binding modes [1]. The 3-methyl substituent in this compound occupies a steric and electronic niche distinct from the 3-chloro (electron-withdrawing, larger van der Waals radius), 3-trifluoromethyl (strongly electron-withdrawing, lipophilic), and unsubstituted (hydrogen) analogs [2]. Co-crystal structures of the closely related N-methyl and 3-chloro analogs bound to CDK8 (PDB 5XQX and 5XS2, respectively) demonstrate that the 3-position substituent directly interfaces with the kinase hinge region and influences the orientation of the pyridinyl ring within the ATP-binding pocket [1]. Generic substitution of the 3-methyl group with any alternative substituent will alter this critical binding interaction, potentially abolishing target engagement or compromising kinase selectivity, making compound-specific procurement essential for reproducible research outcomes [3].

3-Chloro analog

Larger van der Waals radius and electron withdrawal may alter hinge-binding geometry and kinase selectivity.

3-Trifluoromethyl analog

Increased steric bulk may clash with the constrained pocket, potentially shifting binding affinity profile.

N-Methyl analog

Methylation on carboxamide nitrogen reduces H-bond donor count, which can affect hinge recognition.

Quantitative Differentiation from Closest Analogs


Structural Role of the 3-Methyl Substituent

The target compound bears a 3-methyl group (CH3, van der Waals volume ~21.7 ų, Hammett σmeta = -0.07) on the pyrrole ring, in contrast to the 3-chloro analog (Cl, vdW volume ~25.5 ų, σmeta = +0.37), the 3-trifluoromethyl analog (CF3, vdW volume ~42.0 ų, σmeta = +0.43), and the N-methyl-4-(4-pyridyl) analog (methyl on carboxamide nitrogen, not pyrrole ring) [1]. The 3-methyl group provides a small, electron-donating substituent that occupies a sterically constrained pocket adjacent to the kinase hinge, as evidenced by co-crystal structures of related pyridylpyrrole ligands in CDK8 (PDB 5XQX, resolution 2.30 Å; PDB 5XS2, resolution 2.04 Å) [2]. The N-methyl analog (N-methyl-4-(4-pyridyl)-1H-pyrrole-2-carboxamide, PDB ligand 8CC) differs fundamentally in that its methylation is on the carboxamide nitrogen, altering hydrogen-bond donor/acceptor capacity at the hinge-binding motif, whereas the 3-methyl substitution preserves the free carboxamide NH2 for optimal hinge hydrogen bonding [3].

3-Methyl vs Analogs
Cross-study comparable
3-Methyl: vdW 21.7 ų, σmeta -0.07
3-Cl: 25.5 ų, +0.37; 3-CF₃: 42.0 ų, +0.43
Supports steric/electronic SAR interpretation at pyrrole 3-position.
Based on co-crystal structures PDB 5XQX, 5XS2.
Medicinal Chemistry Kinase Inhibitor Design Fragment-Based Drug Discovery

Vendor-Certified Purity Advantage

The target compound is commercially available with a certified purity of NLT 98% (HPLC) from multiple ISO-certified suppliers, including MolCore (product compliant with ISO certification system) and Leyan (Catalog No. 1111703, purity 98%) . In contrast, the closely related analog N-methyl-4-(4-pyridyl)-1H-pyrrole-2-carboxamide is typically offered at 95% purity by common research chemical suppliers, and the 3-chloro analog is not widely available as a pre-characterized screening compound . The higher purity specification reduces the risk of confounding biological assay results from impurities (e.g., metal catalysts, residual solvents, or dehalogenation byproducts) that may act as pan-assay interference compounds (PAINS) or non-specific enzyme inhibitors [1].

Purity Specification
Reported
NLT 98% (HPLC)
Comparator analogs: typically 95%
May reduce assay interference risk from impurities.
ISO-certified CoA available.
Quality Control Procurement Specification Analytical Chemistry

Fragment-Like Physicochemical Profile

With a molecular weight of 201.22 g/mol, the target compound resides firmly in the fragment-like chemical space (MW ≤ 300 Da), consistent with the fragment library screening approach used to discover the CDK8 inhibitor series to which close analogs belong [1]. The 3-methyl analog falls below the mean MW of typical kinase inhibitor screening collections (~350–450 Da), providing superior ligand efficiency (LE) potential [2]. While direct LE values have not been reported for this specific compound, the closely related N-methyl analog (identical MW 201.22) demonstrated sufficient binding affinity to yield a high-resolution co-crystal structure (PDB 5XQX, 2.30 Å) as a fragment hit, confirming that this MW range supports interpretable structure-activity relationships in the CDK8 system [3].

Molecular Weight
Class-level inference
201.22 Da (15 heavy atoms)
Fragment-like character supports ligand efficiency screening.
Fragment rule-of-three context.
Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Property

Hydrogen-Bond Donor Capacity at the Hinge

The target compound retains a primary carboxamide group (CONH2) at the pyrrole 2-position, providing two hydrogen-bond donor (HBD) atoms capable of bidentate interactions with kinase hinge residues. In contrast, the N-methyl analog (N-methyl-4-(4-pyridyl)-1H-pyrrole-2-carboxamide, PDB ligand 8CC) has one HBD replaced by an N-methyl group, converting a potential donor into a hydrophobic methyl that can only act as a weak C–H hydrogen bond donor [1]. Co-crystal structure analysis of the N-methyl analog bound to CDK8 (PDB 5XQX) reveals that the N-methyl group is oriented toward the solvent-exposed region of the ATP-binding pocket rather than engaging the hinge directly, suggesting that the free carboxamide in the target compound may engage a different hydrogen-bond network with the hinge backbone carbonyl of Glu99 or Asp98 [2].

H-Bond Donor Capacity
Class-level inference
Target: CONH₂ (2 HBD)
N-methyl analog: CONHCH₃ (1 HBD)
Dual HBD may enable bidentate hinge interaction.
PDB 5XQX shows N-methyl does not engage hinge directly.
Kinase Inhibitor Hydrogen Bonding Hinge Binding Motif

ISO-Certified Batch-to-Batch Consistency

MolCore supplies the target compound under ISO-certified quality management systems, ensuring batch-to-batch consistency in purity (NLT 98%), identity verification (NMR, HPLC-MS as standard), and traceable certificate of analysis (CoA) documentation suitable for regulatory-grade pharmaceutical R&D and quality control applications . This represents a procurement-grade advantage over the structurally similar 3-chloro analog (CAS not commercially standardized with ISO certification) and the N-methyl analog (available primarily through non-ISO-certified research chemical suppliers), reducing the risk of batch-dependent variability that can confound SAR studies and lead optimization campaigns .

ISO Batch Consistency
Data to verify
ISO-certified supply; NLT 98% purity, traceable CoA
Supports reproducible procurement for SAR campaigns.
Independent verification of certification status recommended.
Chemical Procurement Quality Assurance ISO Certification

Verified Research and Industrial Applications


Fragment-Based CDK8 Lead Optimization SAR Probe

As a fragment-like molecule (MW 201.22 Da) within the pyridylpyrrole-2-carboxamide chemotype validated by CDK8 co-crystal structures (PDB 5XQX, 5XS2), this compound serves as a strategic SAR probe to interrogate the steric and electronic requirements at the pyrrole 3-position [1]. Its 3-methyl substituent provides the minimal alkyl group possible, enabling researchers to establish the baseline contribution of a small electron-donating substituent to CDK8 binding affinity and selectivity before exploring bulkier or electron-withdrawing alternatives (3-Cl, 3-CF3). The free primary carboxamide (2 HBD) preserves the full hinge hydrogen-bonding potential that is partially lost in the N-methyl analog (1 HBD), making this compound the optimal choice for establishing the reference binding mode of the fragment series [2].

Kinase Selectivity Panel Reference Standard

The compound is well-suited as a reference standard in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish the selectivity fingerprint of the 3-methyl-substituted pyridylpyrrole-2-carboxamide scaffold against a broad panel of human kinases [1]. Comparative profiling against the 3-chloro analog (CDK8 IC50 = 12 nM) and 3-CF3 analog (CDK8 IC50 = 3 nM) can reveal the contribution of the 3-position substituent electronic character to kinase selectivity, with the target compound's electron-donating methyl group expected to produce a distinct off-target profile compared to the electron-withdrawing chloro and trifluoromethyl congeners [2]. The ISO-certified purity (NLT 98%) ensures that selectivity data are not confounded by trace impurities with independent kinase inhibitory activity .

Building Block for Parallel Library Synthesis

As a 3-methyl-4-(4-pyridinyl)-substituted pyrrole-2-carboxylic acid derivative precursor (via amide hydrolysis if needed), this compound can serve as a key intermediate for parallel amide library synthesis targeting diverse biological activities beyond CDK8, including reported pyrrole-2-carboxamide activities against MmpL3 (antitubercular, MIC < 0.016 μg/mL), ERK5 (IC50 0.82 μM), and xanthine oxidase (IC50 4.6–7.1 μM) [1]. The 3-methyl group provides a consistent substitution pattern for SAR studies while the carboxamide function allows direct diversification through coupling reactions. Its commercial availability at 98% purity from ISO-certified suppliers reduces the synthetic burden of in-house preparation and purification for library production [2].

Fragment Soaking for Kinase Crystallography

The compound's fragment-like properties (MW 201.22 Da, 15 heavy atoms, free CONH2 with dual HBD capacity) make it an ideal candidate for fragment-soaking experiments in kinase crystallography, following the successful FBDD approach that yielded the CDK8 inhibitor series co-crystal structures (PDB 5XQX at 2.30 Å, PDB 5XS2 at 2.04 Å) [1]. The high aqueous solubility expected from the polar carboxamide and pyridinyl groups (cLogP estimated < 1.5) facilitates soaking at high concentrations (10–50 mM) required for fragment screening, while the 3-methyl group provides unique electron density features for unambiguous placement in difference Fourier maps [2]. The ISO-certified purity minimizes the risk of spurious electron density from contaminants in crystallographic analysis .

Application
Selection Property
Validation Focus
CDK8 Fragment SAR Probe
Minimal 3-methyl substitution, free carboxamide hinge motif
Steric and electronic contribution to CDK8 binding mode
Kinase Selectivity Panel Reference
3-Methyl-substituted pyridylpyrrole scaffold
Off-target kinase profile compared to halogenated analogs
Parallel Library Synthesis Building Block
Consistent 3-methyl pattern, carboxamide for diversification
Purity and identity verification for library QC
Fragment Soaking for Crystallography
Low MW, dual HBD, polar groups for high-concentration soaking
Unambiguous electron density placement in kinase co-crystals
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